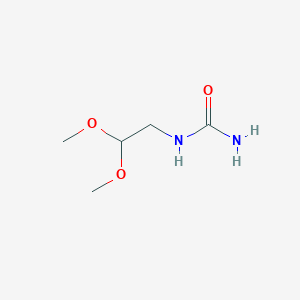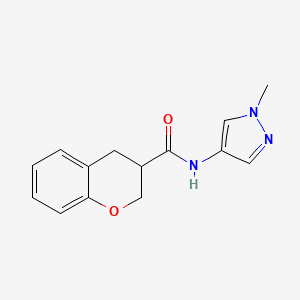
N-(2,2-二甲氧基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)urea is an organic compound with the molecular formula C5H12N2O3 It is a derivative of urea, where the hydrogen atoms of the urea are substituted with a 2,2-dimethoxyethyl group
科学研究应用
N-(2,2-dimethoxyethyl)urea has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
Target of Action
N-(2,2-dimethoxyethyl)urea is a chemical compound that interacts with various targets. It’s known that urea derivatives can interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
The mode of action of N-(2,2-dimethoxyethyl)urea involves its interaction with its targets, leading to various biochemical changes. One of the known reactions is the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . This reaction allows the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
It’s known that urea and its derivatives can influence nitrogen metabolism . The compound may also be involved in the synthesis of imidazolidin-2-ones , which are known to exhibit a wide spectrum of biological activity .
Pharmacokinetics
The properties of urea and its derivatives have been studied . These studies suggest that urea and its derivatives can be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .
Result of Action
It’s known that urea and its derivatives can have various effects at the molecular and cellular levels, including influencing enzyme activity and cellular metabolism .
Action Environment
The action, efficacy, and stability of N-(2,2-dimethoxyethyl)urea can be influenced by various environmental factors. For instance, the rate of ureolysis can be influenced by factors such as the concentration of urea and biomass . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the action of urea and its derivatives .
生化分析
Biochemical Properties
N-(2,2-Dimethoxyethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . N-(2,2-dimethoxyethyl)urea can act as a substrate or inhibitor for urease, depending on its concentration and the specific conditions of the reaction. Additionally, this compound may interact with other proteins and enzymes involved in nitrogen metabolism, potentially influencing their activity and function.
Molecular Mechanism
At the molecular level, N-(2,2-dimethoxyethyl)urea exerts its effects through various binding interactions with biomolecules. It can bind to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . Additionally, N-(2,2-dimethoxyethyl)urea may interact with other enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function and metabolism.
Metabolic Pathways
N-(2,2-dimethoxyethyl)urea is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound can be metabolized by enzymes such as urease, leading to the production of ammonia and carbon dioxide . Additionally, N-(2,2-dimethoxyethyl)urea may interact with other enzymes and cofactors involved in nitrogen metabolism, potentially influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular function and overall organism health.
准备方法
Synthetic Routes and Reaction Conditions
N-(2,2-dimethoxyethyl)urea can be synthesized through the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene. The reaction typically involves the following steps:
Formation of the intermediate: 2,2-dimethoxyethane-1-amine reacts with an isocyanate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form N-(2,2-dimethoxyethyl)urea.
Industrial Production Methods
The industrial production of N-(2,2-dimethoxyethyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-(2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions to form new imidazolidin-2-ones.
Oxidation and Reduction: While specific oxidation and reduction reactions of N-(2,2-dimethoxyethyl)urea are less documented, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Acid Catalysts: Used in substitution reactions with nucleophiles.
Aromatic and Heterocyclic Nucleophiles: Reactants in substitution reactions.
Major Products
Imidazolidin-2-ones: Formed through substitution reactions with nucleophiles.
相似化合物的比较
Similar Compounds
N-methylurea: Similar structure but with a methyl group instead of the 2,2-dimethoxyethyl group.
N-ethylurea: Contains an ethyl group instead of the 2,2-dimethoxyethyl group.
Uniqueness
N-(2,2-dimethoxyethyl)urea is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its simpler counterparts like N-methylurea and N-ethylurea .
属性
IUPAC Name |
2,2-dimethoxyethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCUGCUILLCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2509816.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)
![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)





![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2509831.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

